N-(2-phenoxyethyl)-2-phenylacetamide
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Overview
Description
“N-(2-phenoxyethyl)-2-phenylacetamide” is a chemical compound with the linear formula C14H15NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, a related compound, “N-(2-phenoxyethyl)-N-(pyridin-2-yl)pyridin-2-amine (L1)”, was synthesized by adding a solution of 2-phenoxyethylamine in methanol to a solution of triethylamine in methanol at 0 °C .Scientific Research Applications
Antioxidant Properties
N-(2-phenoxyethyl)-2-phenylacetamide and its derivatives, including phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate, have been studied for their antioxidant properties. These compounds show varying degrees of effectiveness in inhibiting lipid peroxidation and acting as radical scavengers, with significant differences in their antioxidant efficiencies due to structural variations (Dinis, Maderia, & Almeida, 1994).
Catalytic Applications
The compound is used in the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The process involves the use of different acyl donors and parameters like solvent, catalyst loading, and temperature are optimized for maximum efficacy (Magadum & Yadav, 2018).
Photocatalytic Degradation Studies
In environmental applications, derivatives of this compound, such as acetaminophen, are subject to photocatalytic degradation studies. This involves investigating the degradation of these compounds using TiO2 nanoparticles under UV light, which is crucial for understanding how these compounds break down in natural environments (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Metabolic Phenotyping in Clinical Studies
Metabolic phenotyping is applied in pre-clinical and clinical studies of this compound derivatives like acetaminophen to understand metabolism and hepatotoxicity. This approach uses high-resolution analytical platforms to generate metabolic profiles, providing insights into the mechanism of hepatotoxicity and identifying potential biomarkers (Coen, 2015).
Allosteric Modifiers in Hemoglobin
Derivatives of this compound, particularly acetamido phenoxy compounds, have been explored as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of hemoglobin, which may have clinical applications in areas like ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Mechanism of Action
Target of Action
N-(2-phenoxyethyl)-2-phenylacetamide is a complex organic compound that has been shown to have significant activity against certain strains of bacteria . The primary targets of this compound are likely to be bacterial cells, particularly those of the species Pseudomonas aeruginosa .
Mode of Action
It is known that the compound has antibacterial properties . It is likely that the compound interacts with bacterial cells in a way that inhibits their growth or kills them outright. This could involve disrupting the bacterial cell wall, interfering with essential bacterial enzymes, or some other mechanism.
Biochemical Pathways
Given its antibacterial properties, it is likely that the compound interferes with pathways essential to bacterial survival and reproduction . This could include pathways involved in cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
Related compounds such as 2-phenoxyethanol have been shown to be rapidly absorbed and extensively metabolized, with most of the compound and its derivatives excreted in urine . These properties could impact the bioavailability of this compound, as well as its overall effectiveness as an antibacterial agent.
Result of Action
The primary result of the action of this compound is likely to be the inhibition of bacterial growth or the killing of bacterial cells . This could result in a decrease in the number of bacteria present in a given environment, potentially leading to the resolution of a bacterial infection.
Properties
IUPAC Name |
N-(2-phenoxyethyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(13-14-7-3-1-4-8-14)17-11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDBTLXKZYLPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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